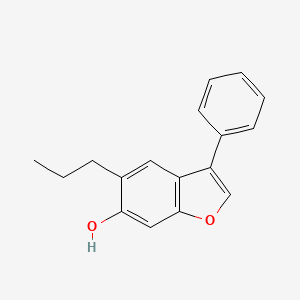

3-Phenyl-5-propylbenzofuran-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-phenyl-5-propyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C17H16O2/c1-2-6-13-9-14-15(12-7-4-3-5-8-12)11-19-17(14)10-16(13)18/h3-5,7-11,18H,2,6H2,1H3 |

InChI Key |

TVTFAXVFDNVGTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(C=C1O)OC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Modification Studies of 3 Phenyl 5 Propylbenzofuran 6 Ol Derivatives

Influence of Phenyl Substitution at the C-3 Position on Biological Efficacy

The presence of a phenyl group at the C-3 position of the benzofuran (B130515) ring is a critical determinant of the biological activity of this class of compounds. SAR studies on various benzofuran derivatives have consistently highlighted the significance of this aromatic substituent. The phenyl ring can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions, which are crucial for molecular recognition and binding affinity.

Substitutions on this C-3 phenyl ring can further modulate the biological efficacy. The nature, position, and size of the substituents can influence the electronic properties and steric profile of the entire molecule, thereby affecting its interaction with target proteins. For instance, in a series of 2-phenyl-benzofuran-3-carboxamide derivatives, the replacement of a hydroxyl group on the phenyl ring with other substituents like methoxy (B1213986), halogen, or nitro groups generally led to a reduction in the inhibitory activity against Sortase A. nih.gov This suggests that hydrogen bond donating and accepting capabilities of substituents on the C-3 phenyl ring can be pivotal for bioactivity.

Impact of Propyl Substitution at the C-5 Position on Pharmacological Profiles

While extensive research has focused on substitutions at other positions of the benzofuran ring, the specific impact of a propyl group at the C-5 position of 3-Phenyl-5-propylbenzofuran-6-ol is less documented in publicly available literature. However, by examining SAR studies on related benzofuran and other heterocyclic derivatives, we can infer the potential roles of the C-5 propyl group.

Generally, alkyl substitutions on aromatic rings can influence the compound's lipophilicity, which in turn affects its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). An increase in lipophilicity can enhance membrane permeability and access to intracellular targets. In a study of 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides, the antimycobacterial activity was observed to increase with the increasing molecular weight of the alkyl group at the C-5 position, suggesting a positive correlation between lipophilicity and activity in that series. nih.gov

Critical Role of the Hydroxyl Group at the C-6 Position for Bioactivity

The hydroxyl group at the C-6 position of the benzofuran core is a recurring feature in many biologically active benzofuran derivatives and is considered crucial for their activity. nih.govresearchgate.net A review of benzofuran derivatives highlighted that a hydroxyl group at the C-6 position was requisite for the antibacterial activity of a series of 3-methanone-6-substituted-benzofuran derivatives. nih.gov Compounds where this hydroxyl group was blocked exhibited no antibacterial activity. nih.gov

This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with amino acid residues in the active site of target enzymes or receptors. nih.gov For instance, in a study on benzofuran derivatives with anticancer activity, the phenolic hydroxyl group was found to be crucial for modulating this activity, as its hydrogen-donating capability promotes favorable interactions with the target. nih.gov

Furthermore, the C-6 hydroxyl group can influence the electronic properties of the benzofuran ring system, potentially affecting its reactivity and metabolic stability. The antioxidant properties of some benzofuran derivatives are also attributed to the presence of a phenolic hydroxyl group, which can scavenge free radicals. The natural product Moracin D, which contains a hydroxylated benzofuran core, has demonstrated antioxidant and apoptotic effects. nih.gov Thus, the C-6 hydroxyl group in this compound is predicted to be a key pharmacophoric feature, essential for its biological activity.

Systematic Exploration of Peripheral Substituent Effects on Benzofuran Activity

The biological activity of benzofuran derivatives can be finely tuned by the systematic exploration of peripheral substituents on the benzofuran ring. nih.govmdpi.com The introduction of various functional groups at different positions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

For example, the position of halogen atoms on the benzofuran ring is a critical determinant of biological activity. mdpi.com In some series of benzofuran derivatives, halogen substitution at specific positions has been correlated with increased cytotoxic activity against cancer cells. mdpi.com Similarly, the introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compound, leading to better drug-like characteristics. mdpi.com

SAR studies have shown that even small changes, such as the position of a methoxy group, can have a profound effect on antiproliferative activity. nih.gov The nature of the substituent also plays a crucial role; electron-donating and electron-withdrawing groups can alter the electronic distribution of the benzofuran system, thereby influencing its interaction with biological targets. A comprehensive understanding of these peripheral substituent effects is essential for the rational design of more potent and selective benzofuran-based therapeutic agents.

The following table summarizes the general effects of different substituents on the benzofuran core based on various studies:

| Substituent | Position(s) | General Effect on Biological Activity | Reference(s) |

| Halogen | Various | Can increase cytotoxicity; position is critical | mdpi.com |

| Hydroxyl | C-6 | Often crucial for activity (e.g., antibacterial, anticancer) | nih.govnih.gov |

| Alkyl | C-5 | Can increase lipophilicity and affect activity | nih.gov |

| Phenyl | C-3 | Important for binding and overall efficacy | nih.gov |

| Hydrophilic groups | Various | Can improve physicochemical properties | mdpi.com |

Design and Synthesis of Hybrid Benzofuran Conjugates for Enhanced Biological Properties

To enhance the biological properties and explore novel mechanisms of action, medicinal chemists often employ a strategy of molecular hybridization, which involves combining the benzofuran scaffold with other pharmacologically active moieties. This approach can lead to the development of hybrid conjugates with improved potency, selectivity, and the ability to interact with multiple biological targets. nih.govnih.gov

Several studies have reported the design and synthesis of benzofuran hybrids with various heterocyclic rings, such as pyrazole (B372694), chromone, and others. researchgate.netnih.gov For example, new benzofuran hybrids have been designed and synthesized as dual PI3K/VEGFR2 inhibitors for cancer therapy. nih.gov In one study, a synthesized benzofuran derivative showed significant inhibitory activity against both PI3K and VEGFR-2. nih.gov

Strategies for Structure Optimization and Selectivity Enhancement

The optimization of the this compound scaffold to enhance its activity and selectivity is a key objective in medicinal chemistry. This involves a multifaceted approach that combines traditional SAR studies with modern computational techniques.

One common strategy is the iterative modification of the lead compound based on biological testing results. This involves synthesizing and evaluating a series of analogs with systematic variations in substituents at different positions of the benzofuran ring and the C-3 phenyl group. The goal is to identify the key structural features that contribute to the desired biological activity and to minimize off-target effects.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in this optimization process. researchgate.netnih.gov Molecular docking can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that can be exploited for improving affinity and selectivity. nih.govresearchgate.net QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, which can then be used to predict the activity of novel, unsynthesized analogs.

Furthermore, strategies such as isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties, can be employed to improve pharmacokinetic properties or reduce toxicity. The ultimate aim of these optimization strategies is to develop a drug candidate with a favorable balance of potency, selectivity, and drug-like properties.

Mechanistic Elucidation of 3 Phenyl 5 Propylbenzofuran 6 Ol and Analogues in in Vitro Biological Systems

Investigation of Target Engagement and Molecular Pathways

The biological effects of benzofuran (B130515) derivatives are underpinned by their interaction with specific molecular targets, thereby modulating various cellular pathways. Research into a novel synthetic benzofuran lignan (B3055560), referred to as Benfur, has revealed its ability to induce cell death in p53-positive cells by arresting the cell cycle at the G2/M phase. nih.govmanipal.edu This effect is mediated through the stabilization of p53, a critical tumor suppressor protein. Benfur was found to interact with the Sp1 transcription factor, leading to a decrease in the expression of MDM2, a negative regulator of p53. nih.gov The reduced MDM2 levels result in p53 stabilization, which in turn triggers cell cycle arrest and apoptosis. nih.gov

Furthermore, some benzofuran derivatives have been identified as inhibitors of the thioesterase domain of Pks13, a novel target in Mycobacterium tuberculosis. acs.org This highlights the potential of the benzofuran scaffold to engage with unique and previously unexploited therapeutic targets.

In Vitro Assessment of Antimicrobial Action

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria. nih.govnih.govresearchgate.nettandfonline.com

Antibacterial and Antifungal Mechanisms:

The antimicrobial activity of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran core. tandfonline.com For instance, certain hydrophobic benzofuran analogues have shown potent antibacterial activity, with minimum inhibitory concentrations (MIC80) ranging from 0.39 to 3.12 μg/mL against bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. xjtlu.edu.cn Some derivatives have exhibited greater potency than reference antibiotic drugs. tandfonline.com The presence of moieties like pyrazoline and thiazole (B1198619) alongside the benzofuran core has been found to be crucial for their antimicrobial action. nih.gov

In terms of antifungal activity, certain benzofuran-5-ol (B79771) derivatives have demonstrated complete inhibition of fungal growth at MIC levels of 1.6-12.5 μg/mL, which is comparable or superior to the standard drug 5-fluorocytosine. nih.gov

Antitubercular Mechanisms:

Benzofuran derivatives have emerged as a promising class of anti-tubercular agents, exhibiting activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net The mechanism of action for some of these derivatives is considered unique. nih.govresearchgate.net For example, a series of benzofuran-3-carbohydrazide derivatives showed promising antimycobacterial activity, with some compounds displaying MIC values as low as 2 μg/mL against M. tuberculosis H37Rv strains. nih.gov In silico studies have suggested that benzofuran and naphthofuran derivatives can act as potential antitubercular leads by binding to the active site of the NarL protein, which is involved in the phosphorylation pathway of M. tuberculosis. nih.gov Furthermore, research has targeted the Pks13 enzyme in M. tuberculosis, with benzofuran-based compounds being identified as potent inhibitors. mdpi.com

| Compound Type | Microorganism | Activity (MIC) | Reference |

| Hydrophobic benzofuran analogs | S. aureus, MRSA, B. subtilis | 0.39-3.12 μg/mL (MIC80) | xjtlu.edu.cn |

| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 μg/mL | nih.gov |

| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | 2-8 μg/mL | nih.gov |

Exploration of Antiviral Activity via Enzyme Inhibition

The antiviral potential of benzofuran derivatives has been particularly noted against the Hepatitis C virus (HCV). A number of benzofuran-based compounds have been identified as pan-genotypic inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. nih.govnih.gov These inhibitors are allosteric, binding to a site in the palm region of the enzyme. nih.gov Virtual screening and molecular dynamics simulations have been employed to identify and optimize novel benzofuran inhibitors with enhanced binding stability to the NS5B polymerase of various HCV genotypes. nih.govnih.gov This targeted inhibition of a crucial viral enzyme underscores the potential of the benzofuran scaffold in the development of broad-spectrum antiviral drugs. researchgate.net

Analysis of Neuroprotective Mechanisms in Cellular Models

Benzofuran derivatives have shown promise as neuroprotective agents, with mechanisms targeting key pathological features of neurodegenerative diseases like Alzheimer's disease. nih.gov

Amyloid-β Aggregation Inhibition:

A significant area of research has focused on the ability of benzofuran derivatives to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govacs.org Certain N-phenylbenzofuran-2-carboxamide derivatives have demonstrated concentration-dependent inhibition of Aβ42 aggregation. nih.gov An orally bioavailable benzofuran analogue, MDR-1339, has been shown to possess potent anti-aggregation activity, restoring cellular viability from Aβ-induced cytotoxicity. acs.org Molecular docking studies suggest that the orientation of the benzofuran ring plays a crucial role in its ability to modulate Aβ aggregation. nih.gov

Cholinesterase Inhibition:

Another neuroprotective mechanism of benzofuran derivatives involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Several 2-arylbenzofuran derivatives have exhibited potent and selective inhibitory activity against butyrylcholinesterase (BChE), with some compounds showing greater potency than the standard drug galantamine. mdpi.com For instance, cathafuran C displayed a Ki value of 1.7 μM against BChE. mdpi.com Molecular docking and dynamic simulations have helped to elucidate the interactions between these benzofuran derivatives and the enzyme's active site. mdpi.com

| Mechanism | Key Findings | Compound Type | Reference |

| Aβ Aggregation Inhibition | Concentration-dependent inhibition of Aβ42 aggregation. | N-phenylbenzofuran-2-carboxamide derivatives | nih.gov |

| Aβ Aggregation Inhibition | Potent anti-aggregation activity and restoration of cell viability. | Benzofuran analogue (MDR-1339) | acs.org |

| Cholinesterase Inhibition | Potent and selective inhibition of butyrylcholinesterase (BChE). | 2-arylbenzofuran derivatives | mdpi.com |

Characterization of Anticancer Mechanisms in Cell Lines

The anticancer activity of benzofuran derivatives is multifaceted, involving the inhibition of key enzymes and modulation of the cell cycle. nih.govnih.govtaylorandfrancis.com

Specific Enzyme Targets:

Benzofuran-based compounds have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com Hybrid molecules incorporating benzofuran and piperazine (B1678402) moieties have shown potent CDK2 inhibitory activity, with IC50 values in the nanomolar range. tandfonline.com These inhibitors are believed to act as type II inhibitors, binding to the DFG-out conformation of the kinase. tandfonline.com

Cell Cycle Modulation:

The inhibition of CDK2 by benzofuran derivatives leads to cell cycle arrest, primarily at the G2/M phase. tandfonline.com This has been observed in pancreatic and breast cancer cell lines. tandfonline.com For example, a novel benzofuran lignan derivative known as Benfur was found to arrest Jurkat T-cells in the G2/M phase in a dose-dependent manner, leading to apoptosis. nih.govmanipal.edu This effect was particularly pronounced in p53-positive cells. nih.govmanipal.edu The antiproliferative effect of these compounds is often attributed to the induction of physiological apoptosis rather than non-specific necrosis. tandfonline.com

| Mechanism | Cell Line | Key Findings | Compound Type | Reference |

| CDK2 Inhibition | Pancreatic cancer cells | Potent inhibitory activity (IC50 in nM range). | 3-(piperazinylmethyl)benzofuran derivatives | tandfonline.com |

| G2/M Cell Cycle Arrest | Jurkat T-cells (p53+/+) | Dose-dependent arrest and induction of apoptosis. | Benfur (benzofuran lignan derivative) | nih.govmanipal.edu |

| G2/M Cell Cycle Arrest | MCF-7 breast cancer cells | Induced by CDK2 inhibition. | Benzofuran-based CDK2 inhibitors | tandfonline.com |

Delineation of Anti-inflammatory Pathways

Benzofuran derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways. nih.govresearchgate.netnih.govnih.gov

Cytokine Synthesis Inhibition:

Several benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines. researchgate.net For instance, certain fluorinated benzofuran compounds have exhibited significant inhibitory effects on the production of interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2), with IC50 values in the low micromolar range. nih.gov They also inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net A piperazine/benzofuran hybrid compound was found to reduce the expression of IL-1β, TNF-α, and IL-6 in both in vitro and in vivo models. nih.govnih.gov

NF-κB Modulation:

The anti-inflammatory effects of benzofuran derivatives are often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov A novel benzofuran derivative, Benfur, was found to inhibit NF-κB DNA binding activity by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov Another study showed that a piperazine/benzofuran hybrid compound significantly inhibited the phosphorylation of key proteins in the NF-κB pathway, including IKKα/IKKβ, IκBα, and p65. nih.gov This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators. nih.govnih.gov

| Pathway | Key Findings | Compound Type | Reference |

| Cytokine Synthesis Inhibition | Inhibition of IL-6, CCL2, and PGE2 production. | Fluorinated benzofuran derivatives | nih.gov |

| Cytokine Synthesis Inhibition | Reduction of IL-1β, TNF-α, and IL-6 expression. | Piperazine/benzofuran hybrid | nih.govnih.gov |

| NF-κB Modulation | Inhibition of NF-κB DNA binding activity via IκBα stabilization. | Benfur (benzofuran lignan derivative) | nih.gov |

| NF-κB Modulation | Inhibition of IKKα/IKKβ, IκBα, and p65 phosphorylation. | Piperazine/benzofuran hybrid | nih.gov |

Lack of Publicly Available Research on Computational Analysis of 3-Phenyl-5-propylbenzofuran-6-ol

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research focusing on the computational chemistry and in silico modeling of the specific compound this compound.

While the fields of computational chemistry and drug design are robust and expanding, with extensive research on various molecular structures, this particular benzofuran derivative does not appear to have been the subject of published studies in the areas outlined. Methodologies such as molecular docking, molecular dynamics simulations, quantum chemical calculations, Quantitative Structure-Activity Relationship (QSAR) studies, and pharmacophore modeling are standard tools in modern medicinal chemistry. However, their application to this compound has not been documented in accessible scientific literature.

This indicates a significant gap in the current body of scientific knowledge regarding this compound's potential interactions with biological targets, its conformational dynamics, electronic structure, and its potential for development as a therapeutic agent based on computational approaches.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following requested sections:

Computational Chemistry and in Silico Modeling of 3 Phenyl 5 Propylbenzofuran 6 Ol Systems

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Further research and initial computational studies would be required to generate the data necessary to populate these areas of inquiry for 3-Phenyl-5-propylbenzofuran-6-ol. Such studies would be the first step in characterizing its potential for biological activity and its properties as a candidate for drug discovery.

Table of Compounds

Future Perspectives and Emerging Avenues in Benzofuran Research

Development of Advanced Synthetic Methodologies for Diversification of Benzofuran (B130515) Scaffolds

The functionalization and diversification of the benzofuran core are critical for exploring its full therapeutic potential. Recent years have seen a surge in the development of novel synthetic methods that offer greater efficiency, broader substrate scope, and improved control over regioselectivity and stereoselectivity. mdpi.com

Transition metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have become powerful tools for constructing and modifying the benzofuran ring. nih.govacs.org For instance, palladium-catalyzed cross-coupling reactions and tandem C-H activation/oxidation sequences have enabled the synthesis of complex substituted benzofurans. mdpi.com The combined use of palladium and copper catalysts in reactions like the Sonogashira coupling followed by intramolecular cyclization has also proven effective. nih.govacs.org

Beyond traditional catalysis, unconventional methods are gaining traction. These include UV light-promoted condensations and iodine(III)-catalyzed oxidative cyclizations, which offer cleaner and high-yielding routes to benzofuran derivatives. mdpi.com C-H functionalization represents a significant leap forward, allowing for the direct modification of the benzofuran ring without the need for pre-functionalized starting materials. mdpi.com

Looking ahead, the focus will be on developing even more sustainable and atom-economical synthetic methodologies. This includes the use of earth-abundant metal catalysts and the exploration of photochemical and electrochemical reactions to drive the synthesis of diverse benzofuran libraries. The ability to rapidly and efficiently generate a wide range of analogs is paramount for comprehensive structure-activity relationship (SAR) studies.

| Synthetic Methodology | Catalyst/Reagent | Key Advantages | Reference |

| Palladium-Catalyzed Heck Reaction/Oxidative Cyclization | Palladium | Enables tandem C-H activation/oxidation. | mdpi.com |

| Sonogashira Coupling/Intramolecular Cyclization | Palladium and Copper | Effective for synthesizing diverse benzofuran derivatives. | nih.govacs.org |

| UV Light-Promoted Condensation | UV Light | Simple, clean, and high-yielding protocol. | mdpi.com |

| Iodine(III)-Catalyzed Oxidative Cyclization | PhI(OAc)2 | Provides an alternative to palladium-catalyzed methods. | mdpi.com |

| C-H Functionalization | Various | Allows for direct modification of the benzofuran ring. | mdpi.com |

Integrated Approaches for Multi-Targeted Benzofuran Compound Discovery

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Consequently, the discovery of multi-target compounds, capable of modulating multiple pathogenic events simultaneously, is a highly promising strategy. nih.gov The benzofuran scaffold, with its versatile chemical nature, is well-suited for the development of such multi-target ligands. nih.govnih.gov

An integrated approach that combines natural product discovery, synthetic chemistry, and computational modeling is essential for the efficient identification of multi-targeted benzofurans. For example, in the context of Alzheimer's disease, research has focused on expanding the neuroprotective chemical space of benzofurans by exploring natural sources like fungi and leveraging synthetic libraries. nih.gov This strategy aims to identify substitution patterns that confer activity against multiple targets, such as cholinesterases and the amyloid-β aggregation pathway. nih.gov

Similarly, in cancer research, benzofuran derivatives have been designed as dual inhibitors of key signaling proteins like PI3K and VEGFR-2. nih.gov The future of multi-target benzofuran discovery will likely involve a more seamless integration of these disciplines, creating a framework for the development of "super drugs" with enhanced efficacy. nih.gov

Application of Artificial Intelligence and Machine Learning in Benzofuran Design and Optimization

Exploration of Novel Biological Targets and Therapeutic Areas for Benzofuran Scaffolds

The benzofuran scaffold has already demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, antitumor, and anti-inflammatory properties. tandfonline.comnih.gov However, there is still vast untapped potential for the application of benzofurans in new therapeutic areas and against novel biological targets.

Recent research has highlighted the promise of benzofuran derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase B, a validated target for the development of new anti-tuberculosis drugs. nih.gov In the realm of infectious diseases, many benzofurans have shown potent activity against Gram-positive pathogens like Staphylococcus aureus, often comparable or superior to existing antibiotics. tandfonline.comnih.gov

The neuroprotective properties of benzofurans are also a significant area of exploration, with natural compounds like fomannoxin showing promise in models of amyloid-β-related neurotoxicity. nih.gov The ability of certain benzofurans to act as dual inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase further underscores their potential in treating neurodegenerative diseases. mdpi.com The future will see a more systematic exploration of the benzofuran chemical space to identify compounds with novel mechanisms of action and to validate new biological targets.

| Biological Target | Therapeutic Area | Example Compound/Derivative | Reference |

| Mycobacterium tuberculosis DNA gyrase B | Tuberculosis | Substituted benzofurans | nih.gov |

| Staphylococcus aureus | Bacterial Infections | Various benzofuran derivatives | tandfonline.comnih.gov |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Alzheimer's Disease | Fomannoxin | nih.govmdpi.com |

| PI3K/VEGFR-2 | Cancer | Benzofuran hybrids | nih.gov |

| Chymase Enzymes | Inflammation | Apigenin | mdpi.com |

Translational Research Gaps and Opportunities in Preclinical Development

Despite the promising preclinical data for many benzofuran derivatives, a significant "translational gap" often exists between laboratory findings and clinical applications. nih.govproventainternational.com This gap, sometimes referred to as the "Valley of Death," is a major hurdle in drug development. nih.gov Addressing this challenge is crucial for realizing the full therapeutic potential of benzofuran-based compounds.

One of the primary challenges is the limited predictive value of some preclinical models. nih.gov Animal models, while essential, may not always accurately recapitulate human physiology and disease complexity. proventainternational.com Therefore, there is a need for more sophisticated and validated preclinical models, potentially including a combination of in vitro, in vivo, and in silico approaches.

Opportunities for bridging this gap lie in the adoption of translational tools such as biomarkers and quantitative systems pharmacology. nih.gov A more rigorous approach to preclinical study design, including appropriate sample sizes and consideration of factors like age and sex in animal models, can also improve the translatability of research findings. nih.gov Fostering greater collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be key to navigating the complexities of translational research and ensuring that promising benzofuran candidates can successfully progress from the bench to the bedside. nih.gov

Q & A

Q. What are the recommended synthetic strategies for 3-phenyl-5-propylbenzofuran-6-ol, and how can structural purity be ensured?

- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for synthesizing benzofuran derivatives. For example, Tang et al. (2017) synthesized structurally similar benzofuran-based natural products using palladium-catalyzed coupling and acid-mediated cyclization . Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to enhance yield.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound.

- Structural Verification : Use ¹H/¹³C NMR to confirm the benzofuran core and substituent positions. IR spectroscopy can validate hydroxyl (-OH) and aromatic C-H stretches .

Q. How can solubility challenges for this compound be addressed in experimental design?

- Methodological Answer : While solubility data for this compound is unavailable, analogs like 5-((4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl-thiazolo-triazol-6-ol exhibit poor aqueous solubility. Mitigation strategies include:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400) for in vitro assays.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the benzofuran scaffold to improve solubility without altering bioactivity .

Advanced Research Questions

Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data for benzofuran derivatives?

- Methodological Answer : Conflicting bioactivity data may arise from impurities, assay variability, or structural isomerism. To address this:

- Purity Assessment : Use HPLC-MS (e.g., C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- Assay Replication : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to validate target specificity.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound with related compounds .

Q. How can researchers design mechanistic studies to elucidate the role of the propyl and phenyl substituents in bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., 3-phenyl-5-ethylbenzofuran-6-ol) using Suzuki-Miyaura cross-coupling .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) to assess substituent effects.

- Spectroscopic Probes : Use fluorescence quenching or surface plasmon resonance (SPR) to study interactions with target proteins .

Data Contradiction Analysis

Q. What frameworks are recommended for reconciling discrepancies in physicochemical or pharmacological data?

- Methodological Answer : Adopt an iterative triangulation approach:

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., compare NMR data with X-ray crystallography).

- Contextual Analysis : Review experimental conditions (e.g., solvent polarity, pH) that may alter compound behavior.

- Peer Review : Collaborate with independent labs to replicate key findings, as emphasized in qualitative research best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.